molecular formula C9H11NOS B8410277 2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

Cat. No.: B8410277
M. Wt: 181.26 g/mol
InChI Key: UMCWPPXEAJDPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine is a useful research compound. Its molecular formula is C9H11NOS and its molecular weight is 181.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

5-ethenyl-2-methyl-4-(sulfanylmethyl)pyridin-3-ol

InChI

InChI=1S/C9H11NOS/c1-3-7-4-10-6(2)9(11)8(7)5-12/h3-4,11-12H,1,5H2,2H3

InChI Key

UMCWPPXEAJDPDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CS)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 20 g. of sodium thiosulfate pentahydrate in 15 ml. of water is added to a solution of 18 g. of 2-methyl-3-hydroxy-4-chloromethyl-5-vinylpyridine hydrochloride in 100 ml. of 50% ethanol. The mixture is heated one hour at 75° C., cooled and evaporated to dryness to give Bunte salt of 2-methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine, m.p. 198°-200° C.
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Synthesis routes and methods II

Procedure details

The isothioureido compound from Example 25, Step A, (0.1 mole) in 200 ml. of tetrahydrofuran:ether (3:1 v/v) is added to excess lithium aluminum hydride under ether and nitrogen at 0° C. over 30 minutes. After stirring one hour at room temperature, it is poured into a mixture of tetrahydrofuran and saturated ammonium chloride solution. The water layer is separated and extracted with 2×400 ml. of tetrahydrofuran. The combined tetrahydrofuran solutions are dried and evaporated to dryness to give 2-methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine.
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Synthesis routes and methods III

Procedure details

A mixture of 1 g. of 2-methyl-3-hydroxy-4-benzoylthiomethyl-5-vinylpyridine, 10 ml. of tetrahydrofuran, and 10 ml. of 2.5 N aqueous sodium hydroxide was aged at room temperature overnight. The solution was acidified to about pH 6 with hydrochloric acid and then adjusted to pH 7.5 with solid sodium bicarbonate. The mixture was extracted with 3×100 ml. of ethyl acetate: isopropanol (9:1 v/v). The extract was dried over magnesium sulfate and concentrated to give 2-methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine.
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